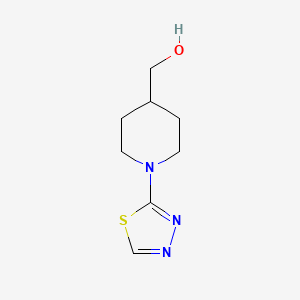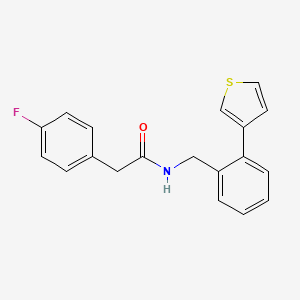![molecular formula C17H19N5O3 B2894198 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea CAS No. 1797618-26-8](/img/structure/B2894198.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Preparation and Characterization Techniques
Research in the field of heterocyclic chemistry often involves the synthesis and characterization of complex organic molecules, including those similar to the compound . For example, the preparation and characterization of coumarin-substituted heterocyclic compounds have been detailed, demonstrating methods that could be relevant for synthesizing and studying compounds like 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea. These processes include reaction conditions in specific solvents and the use of analytical techniques such as FT-IR, 1HNMR, and mass spectrometry for structural elucidation (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Catalytic and Synthetic Applications
The catalytic oxidative carbonylation of amino moieties to ureas and other related compounds represents a significant area of research, offering insights into how similar compounds could be synthesized and applied in various chemical reactions. Such methodologies enable the production of high-value molecules from simple building blocks, illustrating potential pathways for the synthesis and application of complex ureas in pharmaceuticals and materials science (Mancuso, Raut, Della Ca’, Fini, Carfagna, & Gabriele, 2015).
Antimicrobial and Antioxidant Activities
Some derivatives of complex urea compounds have been explored for their antimicrobial and antioxidant properties, indicating potential applications in medical and pharmaceutical research. For instance, the synthesis and evaluation of antioxidant activity of certain pyrimidin-2-one derivatives could provide a framework for assessing the biological activities of similar compounds, potentially leading to the development of new therapeutic agents (George, Sabitha, Kumar, & Ravi, 2010).
Chemical Recognition and Sensor Development
The development of chemical sensors and recognition systems is another area where similar compounds may find application. The design and synthesis of molecular receptors for urea recognition, for example, highlight the potential of using structurally complex ureas in the development of novel sensing materials for biological and environmental monitoring (Chetia & Iyer, 2006).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c23-17(20-12-3-4-13-14(9-12)25-11-24-13)19-10-15-18-6-5-16(21-15)22-7-1-2-8-22/h3-6,9H,1-2,7-8,10-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWIPILXXOVSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

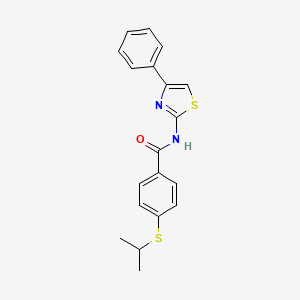
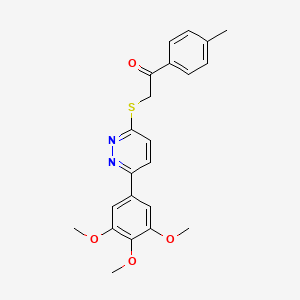
![2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2894118.png)


![Ethyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894126.png)
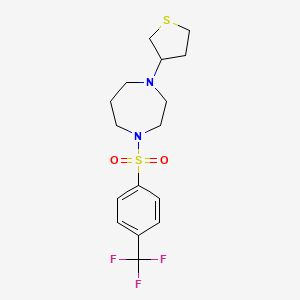
![N-{3-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2894129.png)
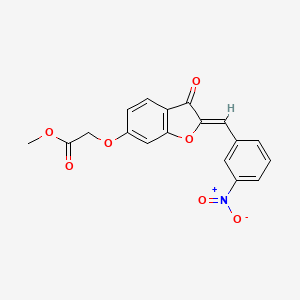
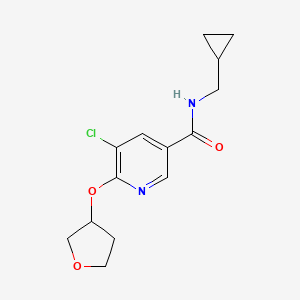
![3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2894133.png)
